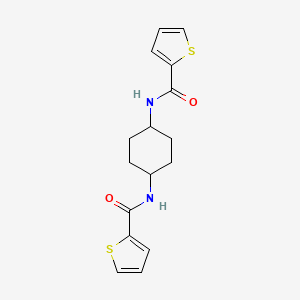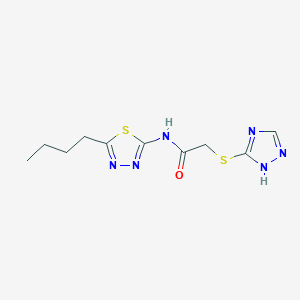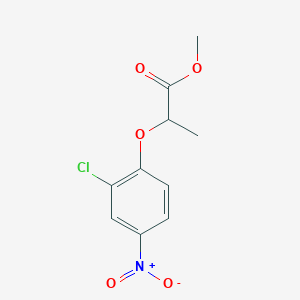
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide)
Übersicht
Beschreibung
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide), also known as CTDA, is a chemical compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. CTDA is a type of amide that contains a cyclohexane ring and two thiophene rings. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Wirkmechanismus
The mechanism of action of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is not fully understood. However, it has been proposed that N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may inhibit the growth of cancer cells by inducing apoptosis or inhibiting angiogenesis. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit various biochemical and physiological effects. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit anti-inflammatory, anti-oxidant, and anti-bacterial activity. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been found to exhibit neuroprotective effects and has been studied as a potential treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has various advantages and limitations for lab experiments. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is relatively easy to synthesize and can be obtained in high yields. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is also stable under various conditions and can be stored for long periods of time. However, N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) is relatively insoluble in water and may require the use of organic solvents for certain experiments. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also exhibit cytotoxicity at high concentrations.
Zukünftige Richtungen
There are various future directions for the study of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide). N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may be studied further for its potential applications in drug discovery and material science. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also be studied for its potential applications in catalysis and as a sensor for various analytes. The mechanism of action of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may be studied further to better understand its potential therapeutic effects. The synthesis of N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) may also be optimized to improve its yield and purity.
Wissenschaftliche Forschungsanwendungen
N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been studied for its potential applications in various scientific research fields such as drug discovery, material science, and catalysis. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been found to exhibit anti-tumor activity and has been studied as a potential anti-cancer drug. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has also been used as a building block in the synthesis of various materials such as polymers and metal-organic frameworks. N,N'-1,4-cyclohexanediyldi(2-thiophenecarboxamide) has been studied as a catalyst in various reactions such as the Suzuki coupling reaction and the Heck reaction.
Eigenschaften
IUPAC Name |
N-[4-(thiophene-2-carbonylamino)cyclohexyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-4,9-12H,5-8H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYATNIGDGPNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CS2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-cyclohexane-1,4-diyldithiophene-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1,3-benzothiazol-2-yl-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4753741.png)
![3,4-dimethoxy-N-(5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B4753765.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4753777.png)
![N-phenyl-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-3-piperidinecarboxamide](/img/structure/B4753782.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4753788.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(2-methoxyethoxy)acetamide](/img/structure/B4753790.png)
![2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-2-biphenylylacetamide](/img/structure/B4753791.png)
![4-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4753796.png)

![4-chloro-N-ethyl-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4753803.png)
![3-(2-chlorophenyl)-6-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4753820.png)

![1-{[1-(phenylsulfonyl)-4-piperidinyl]carbonyl}-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4753837.png)
![N-(4-bromophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4753849.png)